

In-depth Technical Guide to the Structural Elucidation of Novel Pichromene Compounds

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Compound of Interest

Compound Name: *Pichromene*

Cat. No.: *B15541775*

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Introduction

Pichromene compounds, a class of novel 2H-chromene derivatives, have emerged as promising scaffolds in medicinal chemistry, particularly in the development of anticancer agents. This technical guide provides a comprehensive overview of the structural elucidation, synthesis, and biological activity of key **Pichromene** compounds. The core focus is on providing detailed experimental protocols, structured data for comparative analysis, and a clear visualization of the underlying biological pathways. The term "**Pichromene**" is a trivial name for a specific series of compounds, with 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) being a primary example.

Core Pichromene Scaffolds and Their Biological Significance

The foundational structure of **Pichromene** compounds is the 2H-chromene ring system. The specific substitutions on this scaffold are critical for their biological activity. A key analog of S14161 is 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), which has demonstrated potent antiproliferative activities against various tumor cell lines.^[1] These compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical pathway often dysregulated in cancer.^[1]

Data Presentation: Spectroscopic and Biological Data

The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for the representative **Pichromene** compounds.

Table 1: Spectroscopic Data for **Pichromene** Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	1H NMR (δ , ppm)	13C NMR (δ , ppm)	Mass Spectrometry (m/z)
Pichromene 1 (S14161)	C17H14FNO 4	315.29	Data not publicly available	Data not publicly available	Predicted [M+H] ⁺ : 316.09798[2]
BENC-511	C11H10BrNO 4	300.11	Data not publicly available	Data not publicly available	Data not publicly available

Note: Specific experimental ¹H and ¹³C NMR data for S14161 and BENC-511 are not readily available in the public domain. The data presented for similar chromene structures can be used as a reference for expected chemical shifts. For instance, in a related 6,8-dibromo-3-nitro-2-phenyl-2H-chromene, the proton at the C4 position of the chromene ring appears as a singlet at δ 8.15 ppm.[3]

Table 2: Anticancer Activity of **Pichromene** Compounds

Compound	Cell Line	IC50 (µM)	Mechanism of Action
Pichromene 1 (S14161)	Various tumor cell lines	Potent antiproliferative activity	PI3K inhibitor, blocks AKT phosphorylation[1]
BENC-511	Panel of 12 tumor cell lines	More potent than S14161	PI3K inhibitor, potent blocker of AKT phosphorylation, induces apoptosis[1]

Experimental Protocols

The synthesis of **Pichromene** compounds is primarily achieved through a cascade oxa-Michael-Henry reaction. This method offers good yields and mild reaction conditions.

General Synthesis of 3-Nitro-2H-chromenes (Pichromene Scaffold)

This protocol is based on the L-proline and triethylamine-catalyzed oxa-Michael-Henry reaction between salicylaldehyde derivatives and β -nitrostyrenes.[1]

Materials:

- Substituted salicylaldehyde (e.g., 3-ethoxysalicylaldehyde)
- Substituted β -nitrostyrene (e.g., 1-fluoro-4-(2-nitrovinyl)benzene)
- L-proline
- Triethylamine
- Solvent (e.g., Toluene)

Procedure:

- To a solution of the substituted salicylaldehyde (1.0 eq) in the chosen solvent, add the substituted β -nitrostyrene (1.0 eq).
- Add a catalytic amount of L-proline (e.g., 20 mol%).
- Add a catalytic amount of triethylamine (e.g., 20 mol%).
- Stir the reaction mixture at room temperature for the appropriate time (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired 3-nitro-2H-chromene derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Use standard pulse sequences for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to aid in the complete assignment of proton and carbon signals.

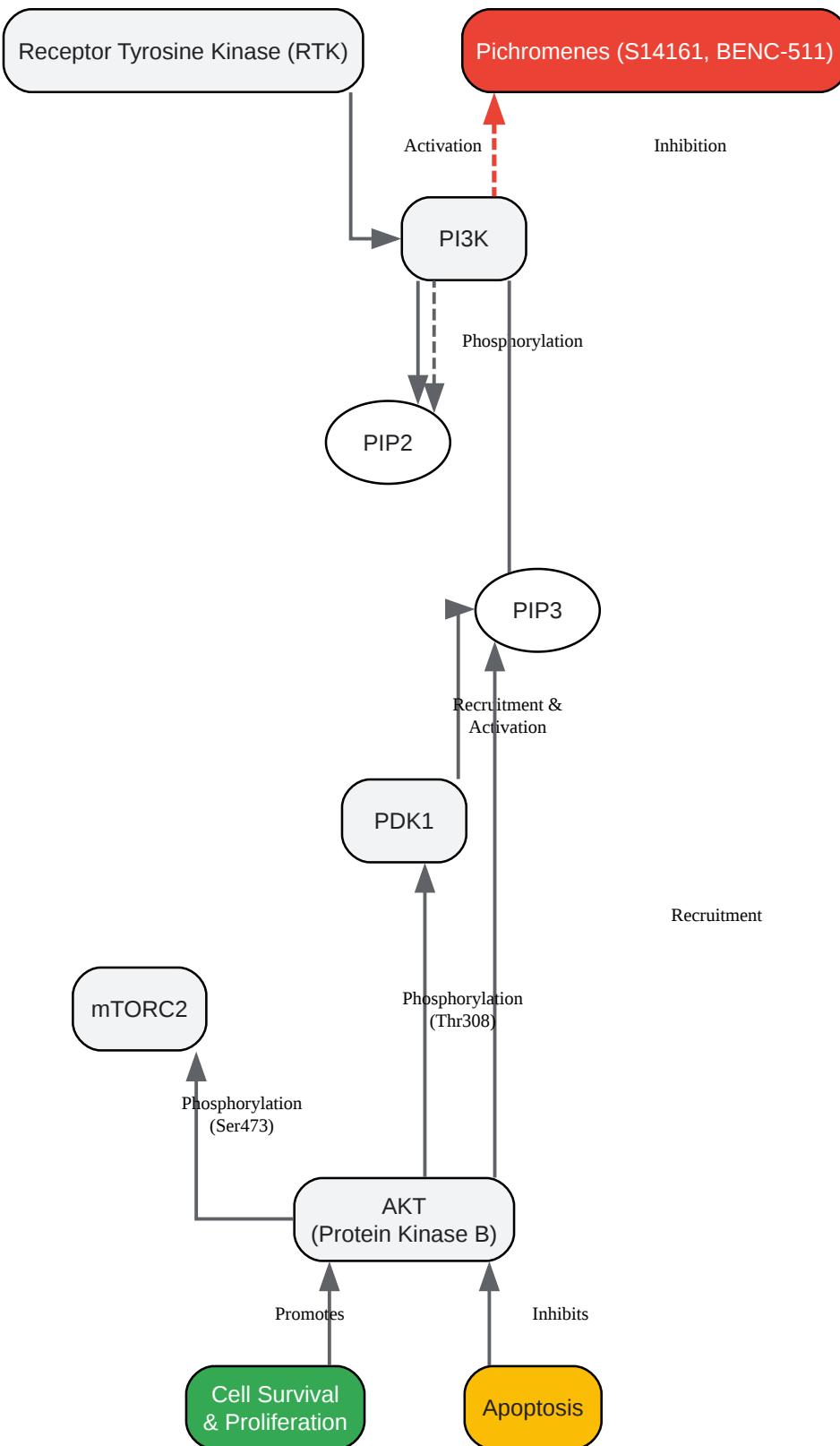
Mass Spectrometry (MS):

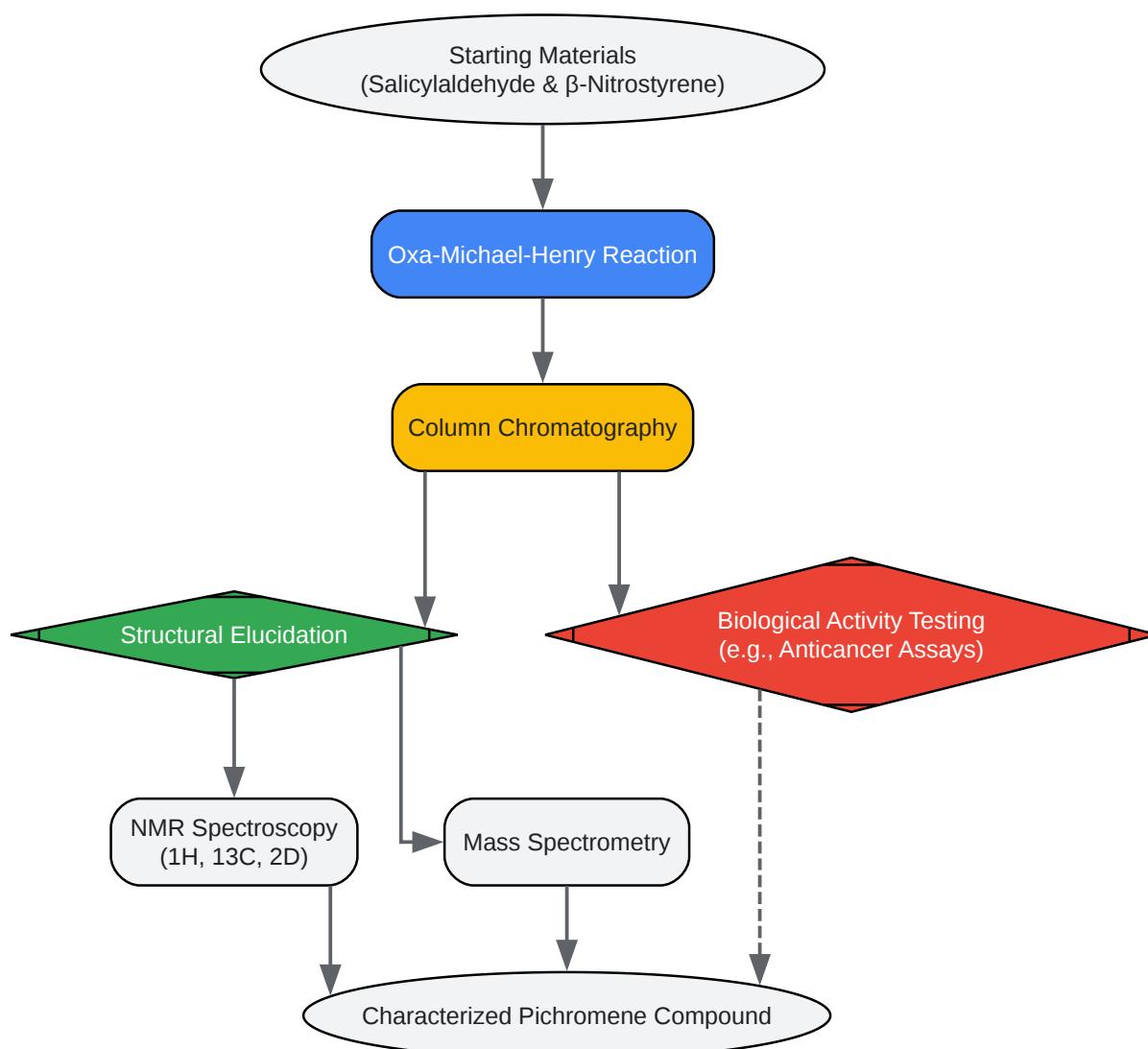
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Mandatory Visualizations

Signaling Pathway

Pichromene compounds exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[[1](#)]





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